5-HT2A Binding Affinity Advantage
Brolamfetamine (R(−)DOB) exhibits a significantly higher affinity for the 5-HT2A receptor (Ki = 0.4 nM using [125I]DOI) compared to R(−)DOM (Ki = 4.8 nM), representing a 12-fold difference in potency [1]. In a separate study, the Ki for 5-HT2A was reported as 0.6 ± 0.1 nM for DOB, which is approximately 5-fold higher than LSD (Ki = 2.9 nM) [2]. This sub-nanomolar affinity is critical for studies requiring maximal target engagement.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.4 nM (R(−)DOB) [1]; 0.6 ± 0.1 nM (DOB) [2] |
| Comparator Or Baseline | R(−)DOM: 4.8 nM [1]; LSD: 2.9 nM [2] |
| Quantified Difference | 12-fold higher affinity vs. R(−)DOM; ~5-fold higher affinity vs. LSD |
| Conditions | Radioligand binding assay using [125I]DOI in rat cortical homogenate [1]; In vitro binding assay [2] |
Why This Matters
Higher binding affinity ensures greater target engagement at lower concentrations, which is essential for in vitro assays where minimizing off-target effects is paramount.
- [1] Glennon, R. A. et al. (2024). Table 3. Affinities of Selected Agents for Rat Cortical 5-HT2A Receptors Labeled with Different Radioligands. PMC11184610. View Source
- [2] Monte, A. P. et al. (1996). Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives. Journal of Medicinal Chemistry, 39(15), 2953-2961. (As cited in scite.ai). View Source
